molecular formula C23H36N4O5 B13115525 tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate

tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate

Cat. No.: B13115525
M. Wt: 448.6 g/mol
InChI Key: ZGDXXJPYGZUBCV-UHFFFAOYSA-N
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Description

tert-Butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N’-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate: is a complex organic compound that features a tert-butyl group, a carbamate group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N’-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate typically involves multiple steps:

    Formation of the Carbamate Group: The initial step involves the reaction of tert-butyl chloroformate with an amine to form the carbamate group.

    Introduction of the Morpholine Moiety: The morpholine group is introduced through a nucleophilic substitution reaction.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety.

    Reduction: Reduction reactions can occur at the carbamate group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine moiety can lead to the formation of N-oxides, while reduction of the carbamate group can yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N’-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of carbamate and morpholine-containing molecules with biological systems. It may also serve as a model compound for the development of new drugs or bioactive molecules.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate or as a precursor for the synthesis of pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a valuable tool for drug discovery.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N’-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The morpholine moiety may also interact with biological membranes or receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with a similar carbamate group.

    N-(tert-Butoxycarbonyl)-1,4-diaminobutane: Contains a similar tert-butyl carbamate group but with a different backbone.

    N-(tert-Butoxycarbonyl)-2-hydroxyethylamine: Features a tert-butyl carbamate group and a hydroxyethyl moiety.

Uniqueness

What sets tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N’-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate apart is its combination of a carbamate group, a morpholine moiety, and a phenyl group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H36N4O5

Molecular Weight

448.6 g/mol

IUPAC Name

tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate

InChI

InChI=1S/C23H36N4O5/c1-22(2,3)31-20(28)25-19(26-21(29)32-23(4,5)6)24-18-9-7-17(8-10-18)11-12-27-13-15-30-16-14-27/h7-10H,11-16H2,1-6H3,(H2,24,25,26,28,29)

InChI Key

ZGDXXJPYGZUBCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)CCN2CCOCC2)NC(=O)OC(C)(C)C

Origin of Product

United States

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